molecular formula C18H19N3O2S B2623535 Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate CAS No. 1206992-73-5

Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate

Cat. No.: B2623535
CAS No.: 1206992-73-5
M. Wt: 341.43
InChI Key: ZSRZJDPPKVYJAI-UHFFFAOYSA-N
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Description

Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 2,5-dimethylphenyl group at position 2 and a thioacetate ethyl ester at position 2. Its structure combines aromatic and sulfur-containing functionalities, making it a candidate for diverse applications, including agrochemical and pharmaceutical research.

Properties

IUPAC Name

ethyl 2-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-4-23-17(22)11-24-18-16-10-15(20-21(16)8-7-19-18)14-9-12(2)5-6-13(14)3/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRZJDPPKVYJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CN2C1=CC(=N2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2,5-dimethylphenylhydrazine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Various nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

Biological Activities

Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate exhibits several biological activities that make it a subject of interest in pharmacological research:

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole moieties often exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study :
A study evaluated the antibacterial efficacy of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid.

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. In vitro studies have shown that it exhibits cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Study :
In a comparative study assessing the cytotoxic effects of various derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents and conditions tailored to achieve the desired structure. Research has highlighted the importance of optimizing these synthetic pathways to enhance yield and purity.

Mechanism of Action

The mechanism of action of Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

Pyrazolo-Thieno-Pyrimidine Derivatives
  • Ethyl-2-(((3-methyl-7-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidin-5-yl)methyl)thio)-acetate (Compound 8) Core Structure: Pyrazolo-thieno-pyrimidine fused with a thiophene ring. Substituents: Ethyl thioacetate group (similar to the target compound) and a phenyl group at position 1. Synthesis: Reflux with ethyl chloroacetate and sodium acetate in ethanol (65% yield) .
Pyrazolo-Triazolo-Pyrimidine Derivatives
  • Ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate Core Structure: Pyrazolo-triazolo-pyrimidine, a tricyclic system with fused triazole and pyrimidine rings. Substituents: Diphenyl groups at positions 1 and 3; ethyl acetate at position 3.
Benzo-Pyrazolo-Thiazine Derivatives
  • Ethyl 2-(3,4-dimethyl-5,5-dioxo-1H,4H-benzo[e]pyrazolo[4,3-c][1,2]thiazin-1-yl)-acetate Core Structure: Benzene-fused pyrazolo-thiazine with a sulfone group (5,5-dioxo). Substituents: Methyl groups at positions 3 and 4; ethyl acetate at position 2. Notable Features: The sulfone group enhances polarity, contrasting with the thioether in the target compound .
Agrochemical Analogues
  • Ethyl 2-((diethoxyphosphinothioyl)oxy)-5-methylpyrazolo(1,5-a)pyrimidine-6-carboxylate (Pyrazophos) Core Structure: Pyrazolo[1,5-a]pyrimidine with a phosphorothioate group. Applications: Commercial fungicide and acaricide. Key Difference: Phosphorothioate group replaces the thioacetate, contributing to pesticidal activity .

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends
Target Compound Not reported Likely moderate lipophilicity
Compound 8 () Not fully reported Ethanol-soluble
Pyrazolo-triazolo-pyrimidines () >340 (e.g., 16a) Low solubility in polar solvents
Pyrazophos () Liquid at RT Hydrophobic

Biological Activity

Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine class. This article reviews its biological activities, focusing on its pharmacological properties and potential therapeutic applications based on recent research findings.

  • Common Name : this compound
  • CAS Number : 1206992-73-5
  • Molecular Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : 341.4 g/mol

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. This compound may share similar mechanisms of action with other pyrazole compounds that inhibit critical pathways in cancer cell proliferation. Notably, many pyrazole derivatives have been reported to effectively inhibit kinases such as BRAF(V600E) and EGFR, which are pivotal in various cancers .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. Studies indicate that compounds within this class can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . this compound may exhibit similar effects, potentially making it a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The presence of the thioacetate moiety and the dimethylphenyl group likely influence its interaction with biological targets. Research indicates that modifications to the pyrazole ring can significantly impact potency and selectivity .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various pyrazole derivatives:

  • Antitumor Studies : A series of pyrazole carboxamides were synthesized and evaluated for their antitumor activity against different cancer cell lines. Some compounds showed IC50 values in the low micromolar range .
  • Anti-inflammatory Research : Pyrazole derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes. Results indicated that certain modifications led to enhanced anti-inflammatory effects .
  • Antimicrobial Evaluation : In vitro studies assessed the efficacy of several pyrazole derivatives against common pathogens. Findings suggested that structural variations could enhance antimicrobial activity .

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